REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[OH:14])=[CH:6][CH:5]=1.[N:15]([O-])=[O:16].[Na+].S(=O)(=O)(O)O>O>[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([N:15]=[O:16])=[C:11]2[OH:14])=[CH:6][CH:5]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC=C(C2=C1)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
176 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with slight heating until solution
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled to -5° to 0°
|
Type
|
ADDITION
|
Details
|
When addition of the acid
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for another hour at -5° to 0°
|
Type
|
FILTRATION
|
Details
|
The product is filtered
|
Type
|
WASH
|
Details
|
washed with 4.0 liters of cold water
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven at 60° for 2.5 days
|
Duration
|
2.5 d
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C=CC(=C(C2=C1)O)N=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |